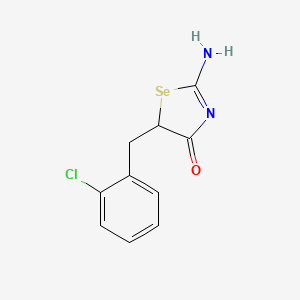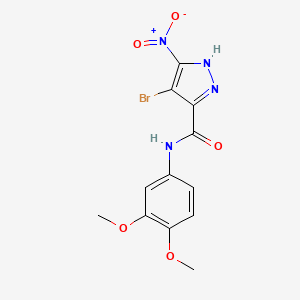![molecular formula C20H19NO5 B10895783 (2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is an organic compound characterized by its complex structure, which includes a cyclopropyl group, a methoxy group, and a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the Methoxy Group: This step involves the methylation of a phenol derivative using a methylating agent like dimethyl sulfate.
Attachment of the Nitrophenoxy Group: This can be done through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Propenone Moiety: The final step involves the aldol condensation of the intermediate with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity to certain proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the nitrophenoxy and methoxy groups contribute to its electronic and steric characteristics.
Propriétés
Formule moléculaire |
C20H19NO5 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(E)-1-cyclopropyl-3-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H19NO5/c1-25-20-11-3-14(2-10-19(22)15-4-5-15)12-16(20)13-26-18-8-6-17(7-9-18)21(23)24/h2-3,6-12,15H,4-5,13H2,1H3/b10-2+ |
Clé InChI |
KFCBLCBBGIDWQJ-WTDSWWLTSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2CC2)COC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2CC2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10895721.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895737.png)
![5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B10895741.png)
![Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)

![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B10895779.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)

![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
